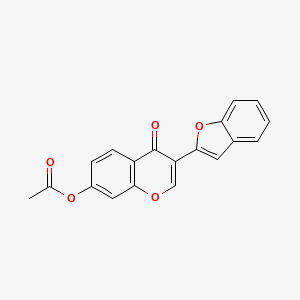

![molecular formula C19H18O4 B5507147 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)

7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromen-2-one derivatives, including compounds like 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, are notable for their presence in natural sources and pharmacological importance. These compounds are core structures in secondary metabolites with limited natural availability, necessitating synthetic protocols for their derivation (Mazimba, 2016).

Synthesis Analysis

The synthesis of chromen-2-one derivatives involves several protocols, including Suzuki coupling reactions, lactonization, and reactions with Michael acceptors. Efficient synthetic routes often involve reactions of chromenones with dicarbonyl compounds, highlighting the adaptability and versatility of these protocols for generating a wide range of derivatives (Mazimba, 2016).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the chromen-2-one core, which is essential for their biological activity. This core allows for various substitutions, such as methoxy and methyl groups, significantly influencing the compounds' physical and chemical properties and biological activities (Patra & Kar, 2021).

Chemical Reactions and Properties

Chromen-2-one derivatives engage in numerous chemical reactions, including C-H bond functionalization, which is pivotal in synthesizing diverse molecules. Metalloporphyrin-catalyzed reactions, such as hydroxylation and amination, play a critical role in modifying these compounds, enhancing their utility in synthetic chemistry and medicinal applications (Che et al., 2011).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility and melting points, are influenced by their molecular structure, particularly the nature and position of substituents on the chromen-2-one core. These properties are crucial for their application in different scientific and industrial fields, affecting their formulation and effectiveness in various applications.

Chemical Properties Analysis

The chemical properties of chromen-2-one derivatives, including reactivity and stability, are significantly affected by the chromen-2-one core and its substituents. These compounds exhibit a range of biological activities, such as antioxidant, antibacterial, and anticancer properties, attributed to their ability to interact with biological macromolecules and enzymes (Torres et al., 2014).

科学的研究の応用

Synthesis and Reactivity

The carbene complex derivative of chromen, similar in structure to 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, has been utilized in the synthesis of naphthopyran and naphthopyrandione units, which are integral in the development of photochromic materials and biologically active natural products. The synthesis process involves benzannulation reactions that yield various chromen derivatives under specific conditions, showcasing the compound's utility in complex organic synthesis and material science applications (Rawat, Prutyanov, & Wulff, 2006).

Antioxidant Activity

Compounds structurally related to 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one have demonstrated antioxidant activity. For instance, a new compound from Portulaca oleracea L. with a similar structure has shown significant scavenging activity in radical quenching assays, highlighting the potential of chromen derivatives in developing antioxidant therapies (Yang et al., 2018).

Fluorescence Properties

Chromen derivatives exhibit notable fluorescence properties, making them valuable in material sciences, particularly in the development of fluorescent materials. The synthesis of benzo[c]coumarin carboxylic acids, closely related in structure to the compound , has led to materials with excellent fluorescence in both solution and solid states, underscoring their potential in creating new fluorescent markers and materials (Shi, Liang, & Zhang, 2017).

Antibacterial Activity

Research into derivatives of 4-hydroxy-chromen-2-one, a core structure in 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, has shown promising antibacterial properties. Synthesized compounds have exhibited high levels of bacteriostatic and bactericidal activity against various bacterial strains, indicating the potential of chromen derivatives in antibiotic drug development (Behrami & Dobroshi, 2019).

Safety and Hazards

特性

IUPAC Name |

7-[(4-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(8-9-17(12)18)22-11-14-4-6-15(21-3)7-5-14/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWKTTWMHRNZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

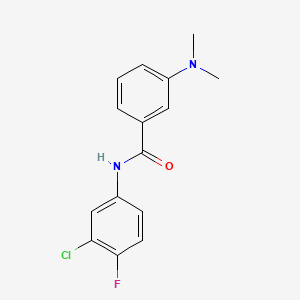

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

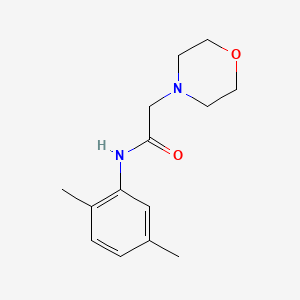

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

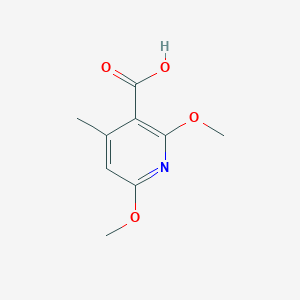

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)

![(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5507118.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)

![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)